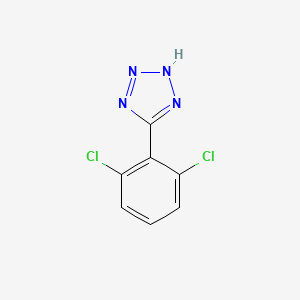

5-(2,6-Dichlorophenyl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,6-Dichlorophenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to the tetrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-1H-tetrazole typically involves the cycloaddition reaction of 2,6-dichlorobenzonitrile with sodium azide. The reaction is catalyzed by a transition metal, often gold, under controlled conditions. The process can be summarized as follows :

Starting Material: 2,6-Dichlorobenzonitrile

Reagent: Sodium azide

Catalyst: Gold

Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,6-Dichlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds, forming new ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while cycloaddition reactions can produce complex ring systems.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-(2,6-Dichlorophenyl)-1H-tetrazole and its derivatives have been studied for their antimicrobial properties. Research indicates that tetrazole compounds can exhibit significant antibacterial activity against various strains of bacteria. For instance:

- In vitro Studies : A series of tetrazole derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as antimicrobial agents .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of tetrazoles to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies:

- In Vivo Studies : Compounds based on the tetrazole structure have been evaluated using the carrageenan-induced paw edema model in rats. Some derivatives demonstrated significant anti-inflammatory effects, with IC50 values indicating potency comparable to well-known anti-inflammatory drugs like indomethacin .

- Cyclooxygenase Inhibition : Certain tetrazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, one compound exhibited an IC50 value of 2.0 μM for COX-2, suggesting it could serve as a lead compound for developing new anti-inflammatory drugs .

Antiparasitic Activity

The antiparasitic properties of this compound have also been a focus of research:

- Entamoeba histolytica Inhibition : Some tetrazole derivatives were tested for their activity against Entamoeba histolytica, showing promising results with IC50 values indicating effective inhibition at low concentrations .

- Leishmaniasis : Research has highlighted the potential of tetrazole compounds in treating leishmaniasis, with specific derivatives demonstrating lower cytotoxicity compared to traditional treatments while maintaining potent activity against Leishmania species .

Antiviral Activity

The antiviral applications of this compound are notable:

- Herpes Simplex Virus : Studies have shown that certain tetrazoles can inhibit the replication of Herpes Simplex Virus types 1 and 2 by targeting viral DNA polymerases. This represents a novel approach in developing antiviral therapies .

- Influenza Virus : Some compounds have demonstrated the ability to inhibit RNA transcriptase activity associated with influenza virus A, suggesting their potential utility in treating viral infections .

Summary Table of Applications

| Application | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial | Effective against Staphylococcus aureus, E. coli, MIC comparable to antibiotics |

| Anti-inflammatory | COX Inhibition | Potent COX-2 inhibitors with low IC50 values |

| Antiparasitic | Amoebic | Effective against E. histolytica, low cytotoxicity |

| Antiviral | Viral | Inhibits replication of HSV and influenza virus A |

Mecanismo De Acción

The mechanism of action of 5-(2,6-Dichlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar 2,6-dichlorophenyl group.

2,6-Dichlorophenyl isocyanate: Another compound with a 2,6-dichlorophenyl group, used in the synthesis of various organic molecules.

Uniqueness

5-(2,6-Dichlorophenyl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical properties and reactivity. Unlike diclofenac, which is primarily used as an NSAID, this compound has broader applications in organic synthesis, biology, and industry.

Actividad Biológica

5-(2,6-Dichlorophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Structure and Properties

This compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The presence of the dichlorophenyl group enhances its lipophilicity and potential for interaction with biological targets. The compound's structural features suggest it may engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to various receptors.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of tetrazole derivatives, including this compound. A study demonstrated that several tetrazole compounds exhibited moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were evaluated using the microdilution method.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 100 |

| Reference Drug (Ciprofloxacin) | Staphylococcus aureus | 20 |

| Reference Drug (Ciprofloxacin) | Escherichia coli | 30 |

These findings indicate that while this compound has promising antibacterial properties, it may not be as potent as established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of tetrazoles has been explored in various cancer cell lines. In a recent study, this compound was tested against human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The compound demonstrated dose-dependent cytotoxicity with IC50 values comparable to those of standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HT-29 | 7.23 | Doxorubicin: 2.24 |

| PC-3 | 9.15 | Doxorubicin: 3.86 |

These results suggest that this compound may serve as a potential lead compound for further development in cancer therapy .

The biological activity of tetrazoles is often attributed to their ability to interact with various biological macromolecules. The high density of nitrogen atoms in the tetrazole ring allows for multiple hydrogen bonding opportunities with proteins and nucleic acids. This can enhance binding affinity and specificity towards target sites involved in disease processes.

Case Studies

- Antimicrobial Efficacy : A series of synthesized tetrazoles were screened for their antimicrobial activity against resistant strains of bacteria. Among these, derivatives including this compound showed significant inhibition zones in disc diffusion assays .

- Anticancer Studies : In vitro studies on HT-29 and PC-3 cell lines indicated that treatment with this compound resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

- In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. Histopathological examinations revealed fewer metastases in treated groups .

Propiedades

IUPAC Name |

5-(2,6-dichlorophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXQNTWJPTUTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.